molecular formula C16H26BrNO B13728267 (S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide

(S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide

Cat. No.: B13728267
M. Wt: 328.29 g/mol
InChI Key: QHPNEGRNHVBQOB-UQKRIMTDSA-N
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Description

(S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide typically involves multiple steps, including the formation of the naphthalene ring system and the introduction of the dipropylamino group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as rotary evaporation, spray drying, and freeze drying are commonly used to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, which is known for its role in the production of organobromine compounds . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrogen bromide can yield brominated derivatives, which are useful intermediates in organic synthesis .

Scientific Research Applications

(S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide include other naphthalene derivatives and compounds with dipropylamino groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and its potential applications in diverse fields. Its ability to undergo various chemical reactions and form useful intermediates further enhances its value in scientific research and industrial applications.

Properties

Molecular Formula

C16H26BrNO

Molecular Weight

328.29 g/mol

IUPAC Name

(6S)-6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

InChI

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m0./s1

InChI Key

QHPNEGRNHVBQOB-UQKRIMTDSA-N

Isomeric SMILES

CCCN(CCC)[C@H]1CCC2=C(C1)C=CC=C2O.Br

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC=C2O.Br

Origin of Product

United States

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